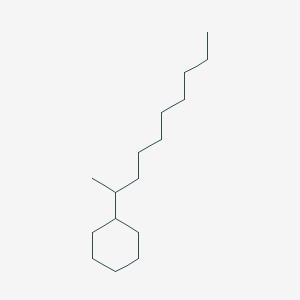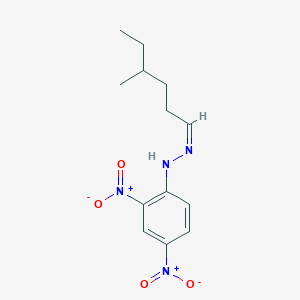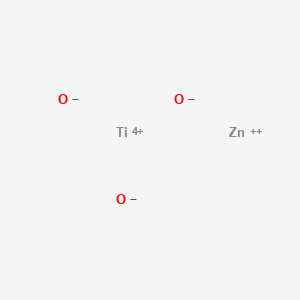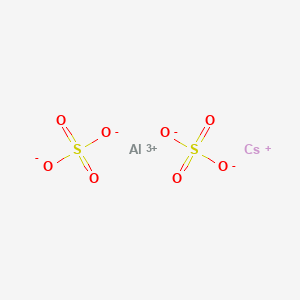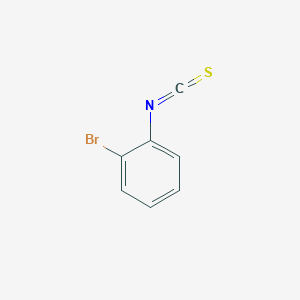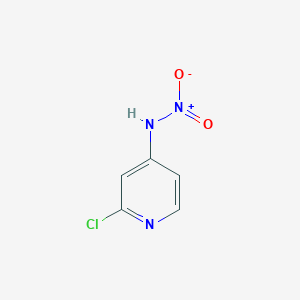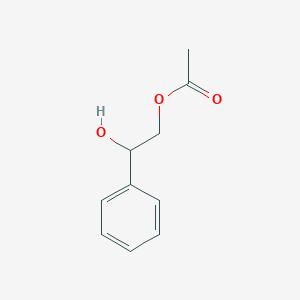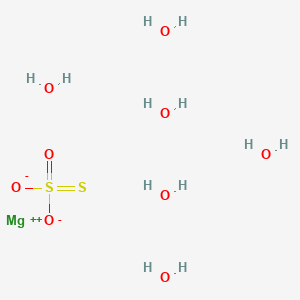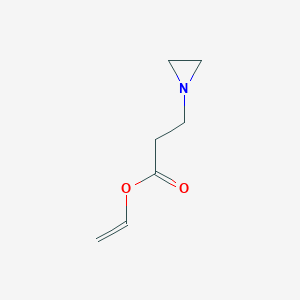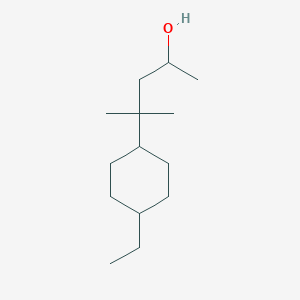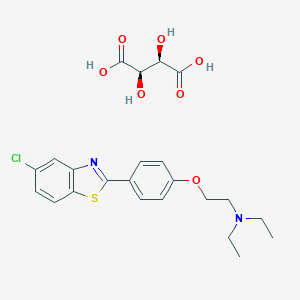
Haletazole tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Haletazole tartrate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a type of alkaloid that is found in marine organisms such as sponges and sea slugs. Haletazole tartrate has been shown to possess a range of biological activities, including cytotoxicity, antifungal, and antiviral properties. In
Wirkmechanismus
The mechanism of action of Haletazole tartrate is not fully understood. However, it has been suggested that the compound exerts its cytotoxic activity by inducing apoptosis, a process of programmed cell death. Haletazole tartrate has also been shown to inhibit the growth of fungal and viral pathogens, although the exact mechanism of action is not fully understood.
Biochemische Und Physiologische Effekte
Haletazole tartrate has been shown to possess several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, Haletazole tartrate has been shown to inhibit the growth of fungal and viral pathogens, leading to a reduction in infection. However, the compound's effects on healthy cells and tissues are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
Haletazole tartrate has several advantages and limitations for lab experiments. The compound's cytotoxic activity against cancer cells makes it a potential candidate for cancer treatment. Additionally, its antifungal and antiviral properties make it a potential candidate for the treatment of fungal and viral infections. However, the complex synthesis method and the limited availability of the compound make it challenging to study in large quantities.
Zukünftige Richtungen
There are several future directions related to Haletazole tartrate. One potential direction is to study the compound's effects on healthy cells and tissues to better understand its potential therapeutic applications. Additionally, future studies could focus on developing more efficient synthesis methods to increase the availability of the compound for research purposes. Another potential direction is to explore the compound's potential as a drug delivery system for cancer treatment or other therapeutic applications.
Conclusion:
Haletazole tartrate is a complex chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound's cytotoxic activity against cancer cells, antifungal, and antiviral properties make it a potential candidate for cancer treatment and the treatment of fungal and viral infections. While the compound's synthesis method is complex, future studies could focus on developing more efficient synthesis methods to increase the availability of the compound for research purposes. Overall, Haletazole tartrate has the potential to be a valuable tool in the fight against cancer and infectious diseases.
Synthesemethoden
Haletazole tartrate is a complex chemical compound that is challenging to synthesize. The synthesis of Haletazole tartrate involves several steps, including the isolation of the natural product from marine organisms, purification, and structural elucidation. The isolation of Haletazole tartrate from marine organisms involves the extraction of the compound using organic solvents such as methanol or ethanol. The purification of the compound is achieved using chromatographic techniques such as high-performance liquid chromatography (HPLC). The structural elucidation of Haletazole tartrate is accomplished using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
Haletazole tartrate has been the focus of several scientific research studies due to its potential therapeutic applications. This compound has been shown to possess cytotoxic activity against various cancer cell lines, making it a potential candidate for cancer treatment. Additionally, Haletazole tartrate has been shown to possess antifungal and antiviral properties, making it a potential candidate for the treatment of fungal and viral infections.
Eigenschaften
CAS-Nummer |
10390-80-4 |
|---|---|
Produktname |
Haletazole tartrate |
Molekularformel |
C23H27ClN2O7S |
Molekulargewicht |
511 g/mol |
IUPAC-Name |
2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-N,N-diethylethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C19H21ClN2OS.C4H6O6/c1-3-22(4-2)11-12-23-16-8-5-14(6-9-16)19-21-17-13-15(20)7-10-18(17)24-19;5-1(3(7)8)2(6)4(9)10/h5-10,13H,3-4,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI-Schlüssel |
NKAVKFHIYALHRM-LREBCSMRSA-N |
Isomerische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl.C(C(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl.C(C(C(=O)O)O)(C(=O)O)O |
Synonyme |
2-[4-(5-chlorobenzothiazol-2-yl)phenoxy]-N,N-diethyl-ethanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



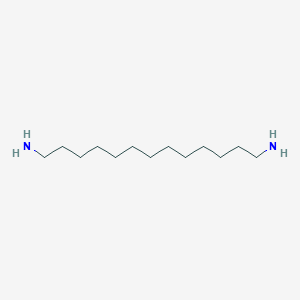

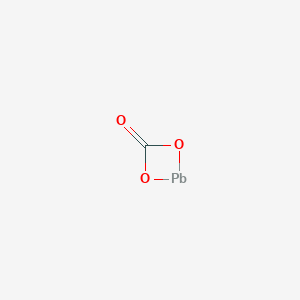
![3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate](/img/structure/B79983.png)
